Copper(II) acrylate is an organometallic compound characterized by its coordination of copper ions with acrylate groups. Its chemical formula is , and it is recognized for its unique properties derived from the interaction between the metal and the organic components. This compound is primarily utilized in materials science and polymer chemistry due to its catalytic properties in radical polymerization processes.
Copper(II) acrylate can be synthesized through various methods, including reactions involving copper salts and acrylic acid derivatives. Its applications extend across multiple fields, including coatings, adhesives, and as a catalyst in polymerization reactions.
Copper(II) acrylate falls under the category of metal acrylates, which are compounds formed by the coordination of metal ions with acrylic acid derivatives. It is classified as an organometallic compound due to the presence of both organic and metallic components.
The synthesis of copper(II) acrylate can be achieved through several methods:
Copper(II) acrylate features a coordination complex where copper ions are bonded to two acrylate groups. The molecular structure can be represented as follows:
This structure allows for significant interaction between the metal center and the organic ligands, influencing its reactivity and properties.
Copper(II) acrylate participates in various chemical reactions, particularly in polymerization processes. It can act as a catalyst or initiator for radical polymerization, leading to the formation of complex polymer structures.
The mechanism by which copper(II) acrylate facilitates polymerization involves:
This mechanism allows for controlled polymer growth and can lead to materials with tailored properties depending on the reaction conditions and monomer types used.
Copper(II) acrylate has diverse applications across several scientific domains:
Copper(II) acrylate participates in radical polymerization through two distinct pathways: as a polymerizable monomer contributing vinyl groups, and as a redox-active catalyst controlling radical processes. In Atom Transfer Radical Polymerization (ATRP), copper complexes regulate the equilibrium between active radicals and dormant species, enabling precise control over molecular weight and dispersity (Ð). The choice of nitrogen-based ligands profoundly impacts catalytic efficiency, as demonstrated by comparative studies:
Table 1: Ligand Effects on Copper-Catalyzed ATRP of Methyl Methacrylate
| Ligand | Solvent | Temperature (°C) | Conversion (%) | Ð | KATRP (x10-7) |
|---|---|---|---|---|---|
| Me6TREN | MeCN | 25 | 98 | 1.05 | 4.8 |
| TPMA | MeCN | 25 | 95 | 1.12 | 2.1 |
| PMDETA | MeCN | 25 | 85 | 1.25 | 0.9 |
| Me6TREN | DMSO | 25 | 92 | 1.08 | 1.7 |
Computational studies reveal that solvents like dimethyl sulfoxide (DMSO) coordinate strongly to the copper center, forming [CuIIL(Solvent)]2+ complexes that significantly alter redox thermodynamics compared to acetonitrile (MeCN). This coordination shifts the ATRP equilibrium constant (KATRP) by 2.8-fold between solvents due to differential stabilization of the CuI/CuII species. The higher KATRP in MeCN versus DMSO correlates with accelerated activation rates and improved control over polymerization kinetics [3].
Photo-induced ATRP represents a significant advancement, utilizing oxidatively stable CuII precursors like Cu(Me6-Tren)(O2CH). Under UV irradiation, this complex generates initiating radicals through decarboxylation while maintaining exceptional end-group fidelity (Ð ~1.10). Remarkably, efficient polymerization occurs at parts-per-million (ppm) catalyst concentrations (50-100 ppm), eliminating the need for additional reducing agents. The temporal control afforded by light activation enables precise chain extension and block copolymerization without catalyst removal between steps, demonstrating unprecedented control in acrylate polymerization [8].
Copper(II) acrylate serves as a crucial building block in Ullmann-type reactions and terpyridine-based complexes, facilitating the creation of hybrid organic-inorganic architectures. The classical Ullmann reaction, historically requiring harsh conditions (>200°C), has been revolutionized through ligand design, enabling C–N and C–O bond formation under milder conditions (80-120°C). Copper acrylate's carboxylate groups participate in transmetallation steps, while its vinyl functionality remains available for subsequent polymerization, creating branched metallopolymers with precise ligand placement [2] [5].
A notable advancement involves the synthesis of heteroleptic complexes through copper acrylate coordination with nitrogen-donor ligands. The reaction between copper(II) acrylate and 4′-phenyl-2,2′:6′,2′′-terpyridine (L) in ethanol yields [Cu(Acr)2(L)]·H2O – a green crystalline complex characterized by a five-coordinate copper center in a tetragonal pyramidal geometry. The terpyridine ligand occupies three equatorial positions while acrylates adopt monodentate coordination, leaving the vinyl groups unreacted. This structural arrangement enables post-synthetic polymerization or controlled thermolysis pathways [1].
Table 2: Hybrid Copper Acrylate Complexes for Nanomaterial Synthesis
| Ligand | Coordination Geometry | Cu–O Distance (Å) | Polymerization Outcome | Nanocomposite After Thermolysis |
|---|---|---|---|---|
| 4′-phenylterpyridine | Tetragonal pyramidal | 1.94 (equatorial) | Solid-state polymerization at 220°C | Copper nanoparticles in N-doped carbon |
| 1,10-phenanthroline | Square planar | 1.97 | Solution polymerization | CuO nanorods in carbon matrix |
| 2,2′-bipyridine | Distorted octahedral | 2.02-2.18 | No polymerization observed | Mixed Cu/Cu2O microspheres |
The ligand electronic properties critically determine both complex stability and thermolysis products. Electron-deficient terpyridine derivatives stabilize the CuII center during the initial polymerization stage (180-220°C), while bulkier phenanthroline ligands promote earlier reduction to CuI. Subsequent thermolysis (400-600°C, N2 atmosphere) of these pre-polymerized complexes yields nanocomposites with uniformly distributed copper nanoparticles (5-20 nm) within nitrogen-doped carbon matrices. The carbonaceous shell thickness (2-5 nm) depends on the organic ligand's aromaticity, with terpyridine providing superior stabilization against nanoparticle aggregation compared to aliphatic diamines [1] [5].
Solvent molecules actively participate in coordination sphere assembly around copper(II) acrylate, leading to structurally diverse complexes with distinct polymerization behaviors. Single-crystal X-ray analyses demonstrate that short-chain alcohols induce dramatic structural transformations through coordinating solvent displacement. For instance, immersion of the 3D polymer {Cu(LF)(N3)}n (where HLF = 5-fluoronicotinic acid) in methanol or ethanol triggers single-crystal-to-single-crystal transitions yielding {Cu3(LF)4(N3)2(ROH)2}n complexes featuring trinuclear copper clusters. These transformations involve:
These solvent-mediated transformations significantly impact monomer reactivity by modifying the copper center's Lewis acidity and steric environment. Ethylene glycol's bridging coordination creates rigid sites that suppress acrylate homopolymerization while promoting coordination-polymer formation. Conversely, methanol-coordinated monomers readily undergo radical-initiated vinyl polymerization due to accessible coordination sites [6].
Computational modeling provides mechanistic insight into solvent effects. Continuum solvation models alone fail to predict KATRP variations between MeCN and DMSO (ΔΔG ≈ 3.5 kcal/mol). However, explicit inclusion of coordinated solvent molecules (e.g., [CuI(Me6TREN)(MeCN)]+ vs. [CuI(Me6TREN)(DMSO)]+) accurately reproduces experimental trends. DMSO's stronger σ-donation (vs. MeCN) stabilizes the CuI oxidation state, increasing the activation energy for alkyl halide reduction by 2.8 kcal/mol. This translates to a 10-fold decrease in KATRP, demonstrating how solvent coordination kinetically modulates radical generation in copper-mediated processes [3] [6].
The multivariate optimization of copper(II) acrylate reactions requires systematic approaches to address interdependent process variables. Response Surface Methodology (RSM) has been successfully applied to thermolysis processes, identifying critical parameters governing nanoparticle formation from copper acrylate complexes:
Table 3: DoE-Optimized Parameters for Copper Nanoparticle Synthesis via Thermolysis
| Factor | Range | Optimal Value | Influence on Nanoparticle Size | Effect on Carbon Shell Thickness |
|---|---|---|---|---|
| Temperature | 400–700°C | 550°C | Strong positive correlation (r=0.92) | Moderate positive correlation (r=0.75) |
| Heating Rate | 1–10°C/min | 5°C/min | Negligible | Significant negative correlation (r=-0.88) |
| N2 Flow Rate | 20–100 mL/min | 60 mL/min | Moderate negative correlation (r=-0.65) | Strong negative correlation (r=-0.91) |
| Ligand:Cu Ratio | 0.5:1–2:1 | 1.2:1 | Complex interaction (quadratic) | Strong positive correlation (r=0.83) |
| Hold Time | 30–180 min | 90 min | Weak positive correlation (r=0.45) | Moderate positive correlation (r=0.68) |
Central Composite Designs (CCD) reveal nonlinear interactions between temperature and atmosphere composition. For the [Cu(Acr)2(L)]·H2O complex, nanoparticle size minimization occurs at 550°C (N2 atmosphere), but further reduction to 10-12 nm requires introducing 5-8% H2. This reduction atmosphere promotes faster copper nucleation while suppressing excessive carbonization. The hold time exhibits a quadratic relationship with crystallinity – shorter durations (30 min) yield amorphous Cu nanoparticles, while extended annealing (120 min) produces faceted crystals with enhanced catalytic activity [1].
DoE methodologies also optimize copper acrylate integration into photopolymer resins for additive manufacturing. A Box-Behnken design identified the following optimal parameters for vat photopolymerization: 40 wt% copper powder loading, 2.5 wt% photoinitiator (benzoyl peroxide), and 5 wt% diluent (butyl acrylate). This formulation balances viscosity (<3000 cP at 25°C) with curing depth (>100 μm per pass) and green density (>2.8 g/cm³). Crucially, the acrylate:copper ratio controls both processability and final metallic content, with excess acrylate increasing shrinkage during debinding while insufficient monomer causes particle settling. Post-processing optimization via DoE reduces sintering defects by controlling the debinding rate (0.5°C/min from 200–400°C) and sintering atmosphere (95% N2/5% H2) to prevent copper oxidation [4] [7].
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